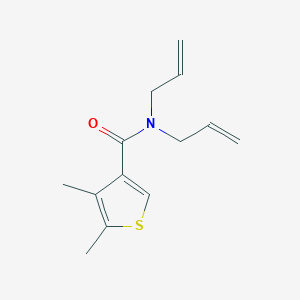
N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide, also known as DADMe-Ph, is a synthetic compound that has gained significant attention in the field of neuroscience research due to its potential as a tool for studying the role of histone deacetylases (HDACs) in the brain.
Mecanismo De Acción
N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide inhibits the activity of HDAC3 by binding to its active site. This leads to an increase in histone acetylation, which in turn affects gene expression and can lead to changes in cellular function (Kozikowski et al., 2007).
Biochemical and Physiological Effects:
This compound has been shown to have a range of effects on cellular function and behavior. In vitro studies have demonstrated that this compound can increase neurite outgrowth and enhance synaptic plasticity (Kozikowski et al., 2007). In vivo studies have shown that this compound can improve memory and learning in animal models of Alzheimer's disease (Kilgore et al., 2010).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide in lab experiments is its selectivity for HDAC3, which allows for specific modulation of gene expression. However, one limitation is that this compound can also inhibit other HDACs at higher concentrations, which can lead to off-target effects (Kozikowski et al., 2007).
Direcciones Futuras
Future research on N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide could focus on its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. Additionally, further studies could investigate the effects of this compound on other cellular processes beyond gene expression, such as protein-protein interactions and signal transduction pathways. Finally, the development of more selective HDAC inhibitors could help to overcome some of the limitations of this compound and other existing compounds (Kozikowski et al., 2007).
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise as a tool for studying the role of HDACs in the brain. Its selectivity for HDAC3 and ability to modulate gene expression make it a valuable tool for investigating the underlying mechanisms of neurological disorders. However, further research is needed to fully understand its potential as a therapeutic agent and to develop more selective HDAC inhibitors.
Métodos De Síntesis
N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide is synthesized through a multi-step process involving the reaction of 4,5-dimethyl-3-thiophenecarboxylic acid with thionyl chloride to yield 4,5-dimethyl-3-thiophenecarbonyl chloride. This intermediate is then reacted with N,N-diallylamine to produce this compound (Kozikowski et al., 2007).
Aplicaciones Científicas De Investigación
N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide has been primarily used as a tool for studying the role of HDACs in the brain. HDACs are enzymes that regulate the acetylation of histones, which in turn affect gene expression. This compound is a selective inhibitor of HDAC3, which is highly expressed in the brain and has been implicated in various neurological disorders (Kozikowski et al., 2007).
Propiedades
IUPAC Name |
4,5-dimethyl-N,N-bis(prop-2-enyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-5-7-14(8-6-2)13(15)12-9-16-11(4)10(12)3/h5-6,9H,1-2,7-8H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZVWEBBOOPJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)N(CC=C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(4-{3-[(4-fluorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4969967.png)
![N~2~-benzyl-N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide](/img/structure/B4969973.png)
![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B4969990.png)
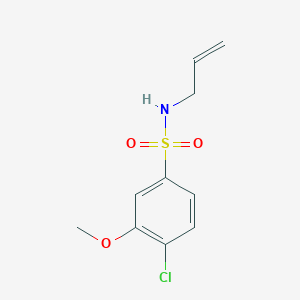
![11-(4-methyl-3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4969998.png)
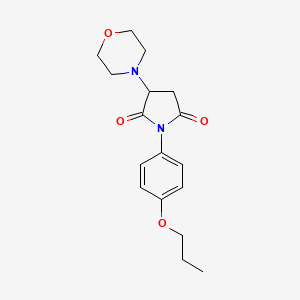
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4970006.png)
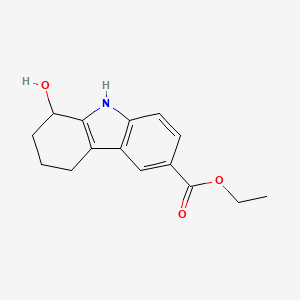

![2-[(2-chlorobenzyl)thio]-N-isobutylacetamide](/img/structure/B4970026.png)
![2-{[2-(4-fluorophenoxy)ethyl]amino}ethanol](/img/structure/B4970034.png)
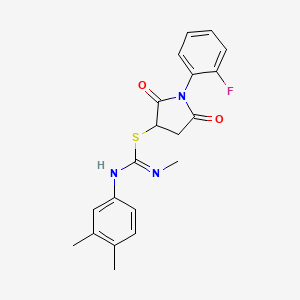
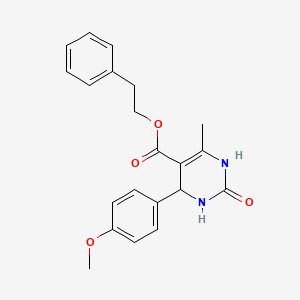
![1-[(5-methyl-2-furyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4970075.png)